molecular formula C12H8N2O2 B113396 [2,2'-Bipyridine]-4,4'-dicarbaldehyde CAS No. 99970-84-0

[2,2'-Bipyridine]-4,4'-dicarbaldehyde

Cat. No. B113396
CAS RN: 99970-84-0
M. Wt: 212.2 g/mol
InChI Key: UJCACAOPZBJKIW-UHFFFAOYSA-N
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Description

“[2,2’-Bipyridine]-4,4’-dicarbaldehyde” is an organic compound that is a derivative of the bipyridine family . It is used as an organic chemical synthesis intermediate .


Synthesis Analysis

The synthesis of bipyridine derivatives, including “[2,2’-Bipyridine]-4,4’-dicarbaldehyde”, has been a subject of research. Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of “[2,2’-Bipyridine]-4,4’-dicarbaldehyde” is based on the bipyridine scaffold. The lowest energy conformation both in solid state and in solution is coplanar, with nitrogen atoms in trans position .


Chemical Reactions Analysis

As a member of the bipyridine family, “[2,2’-Bipyridine]-4,4’-dicarbaldehyde” forms complexes with many transition metals . It is a bidentate chelating ligand .


Physical And Chemical Properties Analysis

“[2,2’-Bipyridine]-4,4’-dicarbaldehyde” is a colorless solid . It has been investigated for use as redox-active materials in organic flow batteries .

Scientific Research Applications

  • Macrocyclic Compound Synthesis :

    • [2,2'-Bipyridine]-5,5'-dicarbaldehyde is used in the synthesis of macrocyclic hexa Schiff bases and hexaamines incorporating bipyridine units, offering potential in materials science and coordination chemistry (Hodačová & Buděšínský, 2007).
  • Atom Transfer Radical Polymerization :

    • 2-Pyridinecarbaldehyde imines, a category including bipyridines, facilitate atom transfer polymerization, highlighting its role in polymer science and engineering (Haddleton et al., 1997).
  • Metal Catalysis in Covalent Organic Frameworks :

    • Bipyridine ligands, derived from [2,2'-Bipyridine]-5,5'-dicarbaldehyde, are integrated into covalent organic frameworks for metal catalysis, such as in the Heck reaction, demonstrating its utility in catalysis and materials chemistry (Zhang et al., 2016).
  • Asymmetric Synthesis and Organocatalysis :

    • Enantiopure 2,2'-bipyridines, synthesized from 2-chloroquinolines, serve as chiral ligands and organocatalysts in asymmetric synthesis, emphasizing its importance in stereoselective reactions and pharmaceutical research (Boyd et al., 2010).
  • Ligand Design for Metal Ions :

    • The design of Schiff base ligands from bipyridine carbaldehydes is tailored to suit the needs of specific metal ions, highlighting its application in coordination chemistry and metallo-supramolecular assemblies (Constable et al., 2010).
  • Electrochemical Applications :

    • Bipyridine carbaldehydes, including variants of 2,2'-bipyridine, are employed in electrochemical applications like carbon dioxide reduction, underlining its significance in environmental chemistry and renewable energy research (Smieja & Kubiak, 2010).
  • Photophysical and Electrochemical Properties :

    • The study of polynuclear Ru(II) polypyridyl complexes containing imidazole-based ligands derived from 2,2'-bipyridine-4,4'-dicarbaldehyde reveals significant insights into photophysical and electrochemical properties, crucial for developing advanced materials and sensors (Cheng et al., 2012).

Safety And Hazards

“[2,2’-Bipyridine]-4,4’-dicarbaldehyde” should be handled with care. It is recommended to wash thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear protective gloves and clothing .

Future Directions

Bipyridine derivatives, including “[2,2’-Bipyridine]-4,4’-dicarbaldehyde”, have been explored for their potential applications in areas such as dye-sensitised solar cells .

properties

IUPAC Name

2-(4-formylpyridin-2-yl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCACAOPZBJKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)C2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400242
Record name [2,2'-Bipyridine]-4,4'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2'-Bipyridine]-4,4'-dicarbaldehyde

CAS RN

99970-84-0
Record name [2,2'-Bipyridine]-4,4'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bipyridine-4,4'-dicarboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
J Hodacová, M Buděšínský - Organic Letters, 2007 - ACS Publications
2,2‘-Bipyridine-5,5‘-dicarbaldehyde has been prepared in two steps by enamination of 5,5‘-dimethyl-2,2‘-bipyridine with Bredereck's reagent, and subsequent oxidative cleavage of the …
Number of citations: 45 pubs.acs.org
MR Hoq - 2015 - search.proquest.com
Abstract Design and synthesis of organic chelating agents containing nitrogen and sulfur as donor atoms and their metal complexes is an interesting field of research for their different …
Number of citations: 2 search.proquest.com
S Gouthaman, S Periyaraja, P Shanmugam - Tetrahedron letters, 2015 - Elsevier
A simple and efficient Morita–Baylis–Hillman (MBH) reaction of bipyridine carbaldehydes and unexplored activated alkenes afforded highly functionalized bipyridyl ligands. Particularly, …
Number of citations: 9 www.sciencedirect.com
SY Kwon - 2017 - repositories.lib.utexas.edu
Unnatural binding of peptides to metal centers were facilitated using covalent linkage methods. First, two model peptides MP-5 and MP-6 were alkylated with bipyridine ligands to …
Number of citations: 0 repositories.lib.utexas.edu
K Heintz, H Görls, W Imhof - Journal of Chemical Sciences, 2018 - Springer
The new acrylic acid derivatives diethyl 2-(2,2 $$'$$ ′ -bipyridin-4-ylmethylene)malonate and diethyl 3,3 $$'$$ ′ -(2,2 $$'$$ ′ -bipyridine-4,4 $$'$$ ′ -diyl)diacrylate which may be …
Number of citations: 2 link.springer.com
F Cheng, J Chen, N Tang, F Wang, P Liu - Transition Metal Chemistry, 2012 - Springer
A tripodal ligand L 1 and dipodal ligand L 2 containing imidazole rings have been synthesized by the reaction of 1,10-phenanthroline-5,6-dione with 2,2′-bipyridine-4,4′-…
Number of citations: 1 link.springer.com
D Chao, WF Fu - scholar.archive.org
Materials: All solvants were analytical grade and used without further purification. All reactions were carried out under an atmosphere of nitrogen. The 2, 2′-bipyridine-4, 4′-…
Number of citations: 0 scholar.archive.org
E Lüthi, PA Forero Cortés, A Prescimone… - International journal of …, 2020 - mdpi.com
Five 6,6′-dimethyl-2,2′-bipyridine ligands bearing N-arylmethaniminyl substituents in the 4- and 4′-positions were prepared by Schiff base condensation in which the aryl group is …
Number of citations: 14 www.mdpi.com
PK Paul - 2019 - search.proquest.com
The thesis involves synthesis of two new Folate appended β-cyclodextrin using 4-carbaldehyde-4'-hydroxymethyl-2, 2'-bipyridine and 5-carbaldehyde-5'-hydroxymethyl-2, 2'-bipyridine …
Number of citations: 2 search.proquest.com
MJ Bosiak, M Rakowiecki, A Wolan, J Szlachta… - Dyes and …, 2015 - Elsevier
The synthesis of 4,4′-dibenzodifuran-2,2′-bipyridine derivatives as ligands of organic ruthenium dyes for DSSC applications is described. Two new heteroleptic ruthenium complexes …
Number of citations: 21 www.sciencedirect.com

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